molecular formula C13H18N2 B13227429 (2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine

(2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine

Katalognummer: B13227429
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: XNCUFFVMPRTJRD-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 6-position and an amine group at the 2-position of the butane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylindole.

    Alkylation: The 6-methylindole is then alkylated using a suitable alkylating agent to introduce the butane chain.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2R)-enantiomer.

    Amine Introduction: Finally, the amine group is introduced at the 2-position of the butane chain through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Wissenschaftliche Forschungsanwendungen

(2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of (2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine: The enantiomer of the compound with different stereochemistry.

    4-(6-Methyl-1H-indol-3-yl)butan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    6-Methylindole: The parent compound without the butane chain and amine group.

Uniqueness

(2R)-4-(6-Methyl-1H-indol-3-yl)butan-2-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the indole ring and the butane chain with an amine group also contributes to its distinct chemical and physical properties.

Eigenschaften

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

(2R)-4-(6-methyl-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C13H18N2/c1-9-3-6-12-11(5-4-10(2)14)8-15-13(12)7-9/h3,6-8,10,15H,4-5,14H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

XNCUFFVMPRTJRD-SNVBAGLBSA-N

Isomerische SMILES

CC1=CC2=C(C=C1)C(=CN2)CC[C@@H](C)N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=CN2)CCC(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.